molecular formula C18H20N2O5S B2559323 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 949840-15-7

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B2559323
CAS No.: 949840-15-7
M. Wt: 376.43
InChI Key: RPMBJSADNCIOMP-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethoxy-substituted benzamide core linked via a phenyl group to a 1,1-dioxo-thiazolidine ring. The thiazolidine-dioxo moiety contributes to its electronic and steric properties, while the dimethoxy groups on the benzamide enhance solubility and influence molecular interactions.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-10-13(11-17(12-16)25-2)18(21)19-14-4-6-15(7-5-14)20-8-3-9-26(20,22)23/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBJSADNCIOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structure and Composition

The molecular formula of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 403.5 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Thiazolidine RingProvides reactivity and potential for enzyme interaction.
Dimethoxy GroupEnhances solubility and biological activity.
Amide LinkageFacilitates hydrogen bonding with biological targets.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The thiazolidinone ring may be oxidized to form sulfone derivatives.
  • Reduction : Reduction of the amide group can yield corresponding amines.
  • Substitution : The dimethoxy group can participate in nucleophilic substitution reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Enzyme Inhibition : The thiazolidine moiety can bind to the active sites of enzymes, inhibiting their activity. This property is particularly relevant in metabolic pathways where enzyme regulation is crucial.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Research indicates that this compound may modulate receptor activity, influencing intracellular signaling pathways that regulate cell growth and apoptosis. Its unique structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis.
  • Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit certain enzymes involved in cancer metabolism. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in cancer therapy.
  • Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity and selectivity. Modifications to the thiazolidine ring and dimethoxy groups have led to compounds with improved efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The compound shares structural similarities with other benzamide derivatives and thiazolidine-dioxo-containing molecules. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents/Functional Groups Potential Applications Reference
Target Compound Benzamide 3,5-dimethoxy, thiazolidine-1,1-dioxo-phenyl Pharmaceutical (inferred)
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Phenyl, dioxothiazolidine-methylidene Research/chemical synthesis
4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide Benzamide 3,5-dimethoxy, butoxy, oxane-tertiary amine Pharmaceutical (INN listed)
Isoxaben Benzamide 2,6-dimethoxy, isoxazole Herbicide

Substituent Effects

  • 3,5-Dimethoxy vs. 2,6-Dimethoxy Benzamide (Isoxaben):
    The positional isomerism of methoxy groups significantly impacts bioactivity. Isoxaben’s 2,6-dimethoxy configuration enhances herbicidal activity by optimizing binding to plant cellulose synthase . In contrast, the 3,5-dimethoxy substitution in the target compound may favor interactions with mammalian targets, such as enzymes or receptors, due to altered electronic effects .

  • Thiazolidine-1,1-dioxo vs. This moiety may also participate in hydrogen bonding or sulfone-mediated interactions in biological systems .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound’s IR spectrum would show peaks for the amide C=O (~1660–1680 cm⁻¹) and sulfone S=O (~1150–1250 cm⁻¹), consistent with thiazolidine-dioxo analogs in and .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of 346.39 g/mol. The compound features a thiazolidinone ring, which is known for its pharmacological significance.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, a study reported that compounds containing the thiazolidinone scaffold exhibited significant cytotoxicity against various cancer cell lines. Notably:

  • Inhibition Rates : The compound demonstrated an inhibition rate of 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
Cell Line Inhibition Rate (%)
MOLT-484.19
SF-29572.11

2. Antimicrobial Activity

Thiazolidinone derivatives are also recognized for their antimicrobial effects. A study indicated that specific derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

  • Activity Index : The synthesized compounds demonstrated activity indices ranging from 53.84% to 91.66% against E. coli and S. aureus .
Bacterial Strain Inhibition Zone (mm) Activity Index (%)
E. coli2688.46
S. aureus2491.66

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinones has been investigated with promising results. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic enzymes.
  • Anti-inflammatory Mechanism : It reduces the production of inflammatory mediators by inhibiting signaling pathways involved in inflammation.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Leukemia Treatment : A derivative similar to this compound was tested in vitro against various leukemia cell lines with substantial inhibition rates observed.
  • Antimicrobial Efficacy in Wound Infections : Thiazolidinone derivatives were applied in wound healing models where they showed significant reduction in bacterial load compared to control groups.

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